5-bromo-N-[3-(diethylamino)propyl]-2-ethoxybenzene-1-sulfonamide
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Overview
Description
5-bromo-N-[3-(diethylamino)propyl]-2-ethoxybenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of the bromo, diethylamino, and ethoxy groups in its structure suggests potential biological activity and utility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[3-(diethylamino)propyl]-2-ethoxybenzene-1-sulfonamide typically involves the following steps:
Bromination: The starting material, 2-ethoxybenzenesulfonamide, undergoes bromination using bromine or a brominating agent like N-bromosuccinimide (NBS) to introduce the bromo group at the 5-position.
Alkylation: The brominated intermediate is then subjected to alkylation with 3-(diethylamino)propyl chloride in the presence of a base such as potassium carbonate (K2CO3) to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-[3-(diethylamino)propyl]-2-ethoxybenzene-1-sulfonamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromo group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, particularly at the sulfonamide moiety.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are common.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Major Products
Substitution: Products depend on the nucleophile used, e.g., azide or thiocyanate derivatives.
Oxidation: Oxidized forms of the sulfonamide group.
Reduction: Reduced forms of the sulfonamide or ethoxy groups.
Scientific Research Applications
5-bromo-N-[3-(diethylamino)propyl]-2-ethoxybenzene-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: Potential use as an antimicrobial agent due to the sulfonamide group.
Biological Studies: Investigated for its effects on various biological pathways and potential as a drug candidate.
Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 5-bromo-N-[3-(diethylamino)propyl]-2-ethoxybenzene-1-sulfonamide involves its interaction with biological targets such as enzymes or receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), inhibiting the synthesis of folic acid in bacteria, leading to antimicrobial effects. The diethylamino group may enhance its binding affinity to specific targets.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-N-[3-(diethylamino)propyl]-2-fluorobenzamide
- 5-bromo-N-[3-(diethylamino)propyl]-2-methoxybenzenesulfonamide
- 5-bromo-N-[3-(diethylamino)propyl]-2,4-dimethylbenzenesulfonamide
Uniqueness
5-bromo-N-[3-(diethylamino)propyl]-2-ethoxybenzene-1-sulfonamide is unique due to the presence of the ethoxy group, which can influence its solubility, reactivity, and biological activity compared to its analogs with different substituents.
Properties
IUPAC Name |
5-bromo-N-[3-(diethylamino)propyl]-2-ethoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25BrN2O3S/c1-4-18(5-2)11-7-10-17-22(19,20)15-12-13(16)8-9-14(15)21-6-3/h8-9,12,17H,4-7,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZTJCSJMTLYCFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCNS(=O)(=O)C1=C(C=CC(=C1)Br)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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